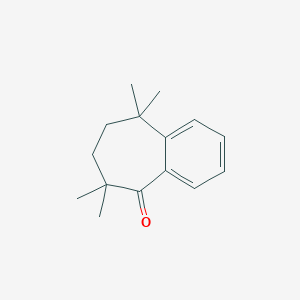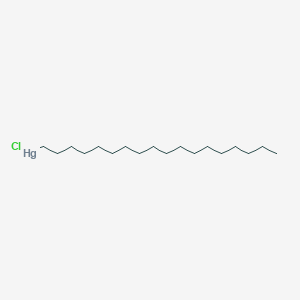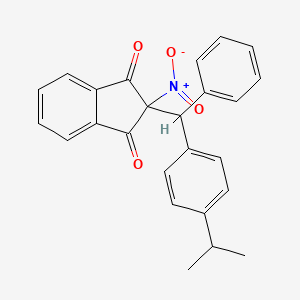
(3Z)-1-(2-chlorobenzyl)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3Z)-1-(2-chlorobenzyl)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a variety of functional groups, including a chlorobenzyl group, an indole core, and a thiazolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2-chlorobenzyl)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks a chlorobenzyl halide.
Formation of the Thiazolidinone Moiety: The thiazolidinone ring can be formed by the reaction of an appropriate thiourea derivative with an α-haloketone.
Final Assembly: The final step involves the condensation of the indole derivative with the thiazolidinone derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-1-(2-chlorobenzyl)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazolidinone sulfur to form a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(3Z)-1-(2-chlorobenzyl)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one:
Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Material Science: Its complex structure could be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of (3Z)-1-(2-chlorobenzyl)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The indole core could facilitate binding to protein targets, while the thiazolidinone moiety might interact with nucleophilic sites in the biological environment.
Comparación Con Compuestos Similares
Similar Compounds
(3Z)-1-(2-chlorobenzyl)-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: Lacks the ethyl group, which might affect its biological activity and physical properties.
(3Z)-1-(2-chlorobenzyl)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: Contains a methyl group instead of an ethyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the ethyl group in (3Z)-1-(2-chlorobenzyl)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This could make it more effective in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C20H15ClN2O2S2 |
|---|---|
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H15ClN2O2S2/c1-2-22-19(25)17(27-20(22)26)16-13-8-4-6-10-15(13)23(18(16)24)11-12-7-3-5-9-14(12)21/h3-10H,2,11H2,1H3/b17-16- |
Clave InChI |
RDMFGWHISCULNP-MSUUIHNZSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)/SC1=S |
SMILES canónico |
CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{(E)-[(4-ethylphenyl)imino]methyl}phenol](/img/structure/B11967297.png)


![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967333.png)



![(5Z)-3-isobutyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967351.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11967361.png)
![N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967369.png)
![3-[(5E)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11967375.png)
